molecular formula C8H6BrNO B13208994 4-bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one

4-bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one

Cat. No.: B13208994
M. Wt: 212.04 g/mol
InChI Key: KDBZKIKNPLCGPO-UHFFFAOYSA-N
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Description

4-Bromo-5H,6H,7H-cyclopenta[c]pyridin-5-one is a heterocyclic compound that features a bromine atom attached to a cyclopenta[c]pyridin-5-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5H,6H,7H-cyclopenta[c]pyridin-5-one typically involves the bromination of cyclopenta[c]pyridin-5-one. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

While specific industrial production methods for 4-Bromo-5H,6H,7H-cyclopenta[c]pyridin-5-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of brominating agents to meet industrial safety and environmental standards.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5H,6H,7H-cyclopenta[c]pyridin-5-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxides. Conditions typically involve the use of polar aprotic solvents like DMF or DMSO.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in the presence of solvents such as toluene or ethanol.

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized forms of the cyclopenta[c]pyridin-5-one core.

    Reduction Products: Reduced forms of the compound with altered functional groups.

    Coupling Products: Complex molecules with extended conjugation or additional functional groups.

Scientific Research Applications

4-Bromo-5H,6H,7H-cyclopenta[c]pyridin-5-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of novel materials and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 4-Bromo-5H,6H,7H-cyclopenta[c]pyridin-5-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific derivative or application.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-5H,6H,7H-cyclopenta[c]pyridin-5-one: Similar structure with a chlorine atom instead of bromine.

    4-Fluoro-5H,6H,7H-cyclopenta[c]pyridin-5-one: Contains a fluorine atom in place of bromine.

    4-Iodo-5H,6H,7H-cyclopenta[c]pyridin-5-one: Features an iodine atom instead of bromine.

Uniqueness

4-Bromo-5H,6H,7H-cyclopenta[c]pyridin-5-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in specific substitution reactions that may not be as feasible with other halogens, making this compound particularly valuable for certain synthetic applications.

Properties

Molecular Formula

C8H6BrNO

Molecular Weight

212.04 g/mol

IUPAC Name

4-bromo-6,7-dihydrocyclopenta[c]pyridin-5-one

InChI

InChI=1S/C8H6BrNO/c9-6-4-10-3-5-1-2-7(11)8(5)6/h3-4H,1-2H2

InChI Key

KDBZKIKNPLCGPO-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C(C=NC=C21)Br

Origin of Product

United States

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